![molecular formula C6H6ClN3O B2761694 N-(6-chloropyrazin-2-yl)acetamide CAS No. 132453-63-5](/img/structure/B2761694.png)
N-(6-chloropyrazin-2-yl)acetamide
Overview
Description
“N-(6-chloropyrazin-2-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(6-chloropyrazin-2-yl)acetamide”, similar compounds are often synthesized through various methods involving the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .Scientific Research Applications
Antimicrobial Activity
N-(6-chloropyrazin-2-yl)acetamide and its derivatives have shown promising antimicrobial activity. For instance, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide exerted good antitubercular activity against M. tuberculosis H37Rv .
Antitubercular Activity
N-(6-chloropyrazin-2-yl)acetamide has been found to be effective in the treatment of tuberculosis (TB). It has been reported that compounds with 5-chloro substitution on the pyrazine ring were generally more active compared to their 6-chloro positional isomers or non-chlorinated analogues .
Broad Spectrum Activity
N-(5-Chloropyrazin-2-yl)benzamides with hydroxy substitution on the benzene ring or their acetylated synthetic precursors possessed the broadest spectrum of activity, being active in all three groups of mycobacterial, bacterial and fungal strains .
Cytotoxicity
Some compounds bearing the N-(6-chloropyrazin-2-yl)acetamide scaffold have been tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 .
Drug Resistance
N-(6-chloropyrazin-2-yl)acetamide and its derivatives could potentially be used to combat drug resistance in infectious diseases. The compounds have shown promising results against drug-resistant strains of Mycobacterium tuberculosis .
Target Fishing
N-(6-chloropyrazin-2-yl)acetamide and its derivatives have been used in target fishing, where matrix metalloproteinase-8 was identified as a promising target for these compounds .
properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJKYKKTRODFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CC(=N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90878876 | |
Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132453-63-5 | |
Record name | 2-CHLORO-6-ACETYLAMINO-PYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90878876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(6-chloropyrazin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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